molecular formula C12H15ClO2 B1452563 2-(4-Chlorophenyl)-2-ethylbutanoic acid CAS No. 92960-29-7

2-(4-Chlorophenyl)-2-ethylbutanoic acid

Cat. No. B1452563
CAS RN: 92960-29-7
M. Wt: 226.7 g/mol
InChI Key: DQXQQLGHQNYCHK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-ethylbutanoic acid (CBEA) is an organic compound with a molecular formula of C11H13ClO2. It is a white crystalline solid with a melting point of 114-116°C and a boiling point of 300°C. CBEA is an important intermediate in the synthesis of several pharmaceuticals and pesticides, and has also been studied for its potential applications in the field of scientific research.

Scientific Research Applications

Electronic and Non-Linear Optical Properties

The compound 2-(4-Chlorophenyl)-2-ethylbutanoic acid and its derivatives have been synthesized and studied for their electronic properties and potential applications in non-linear optics. One study synthesized derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. The electronic properties, molecular orbital analysis, and non-linear optical properties of these compounds were investigated using various computational methods, revealing significant electronic and optical attributes (Nazeer et al., 2020).

Synthesis and Optical Properties

Research has also been conducted on the synthesis and optical properties of chlorophyll derivatives related to this compound. One study synthesized chlorophyll-a derivatives by appending a pyridyl group at the C3 position and investigated their optical properties. The synthesized derivatives exhibited intense fluorescence emission and significant spectral shifts, attributed to intramolecular π-conjugation (Yamamoto & Tamiaki, 2015).

Structural Redetermination

Structural redetermination studies have been carried out on compounds closely related to 2-(4-Chlorophenyl)-2-ethylbutanoic acid. These studies aim to provide high-precision structural data, essential for understanding the compound's properties and potential applications. For instance, the structure of 4-chloro-2′,4′,6′-triethylbenzophenone, a compound with structural similarities, was redetermined to reveal significant disorder in its structure (Takahashi, 2011).

Degradation and Environmental Impact Studies

Studies have also been focused on the degradation of chlorophenol compounds in aqueous solutions, assessing their environmental impact and exploring efficient degradation mechanisms. For example, research on the oxidative degradation of 4-chlorophenol at normal temperature and pressure has provided insights into potential pathways and mechanisms for environmental remediation (Liu, Fan, & Ma, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-2-ethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-12(4-2,11(14)15)9-5-7-10(13)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXQQLGHQNYCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-ethylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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